1-((3-chlorophenyl)sulfonyl)-3-(furan-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (furan, phenyl, and imidazoquinoxaline) suggests that it could have interesting electronic and steric properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make it a good leaving group in certain reactions .Scientific Research Applications
Liver X Receptor Agonists
Research has indicated that imidazo[1,2-a]pyridine derivatives, which share a structural framework with the specified compound, are potent liver X receptor (LXR) agonists. These compounds, incorporating a [3-(sulfonyl)aryloxyphenyl] side chain, have shown high affinity as LXR ligands, demonstrating good agonist potency and efficacy in functional assays of LXR activity. This suggests potential applications in the modulation of cholesterol metabolism and related disorders (Singhaus et al., 2010).
Synthesis of Novel Quinoxaline Derivatives
A base-induced cycloaddition of ethyl isocyanoacetate to unsymmetrically substituted 3-chloro-2-(methylthio)/2-(methylsulfonyl)quinoxalines has been reported as an efficient route for the regio- and chemoselective synthesis of substituted 3-(carboethoxy)imidazo[1,5-a]quinoxalines and novel diimidazo[1,5-a:5',1'-c]quinoxalines. This method highlights the versatility of quinoxaline derivatives in chemical synthesis (Sundaram et al., 2007).
Anticancer Agents
Quinoxaline derivatives have been synthesized and evaluated for their in vitro growth inhibitory activities against various cancer cell lines. The synthesis of these compounds involves reaction steps that could potentially include or mimic the structure of the specified compound. Among the synthesized compounds, certain derivatives were found to exhibit significant anticancer activity, demonstrating the therapeutic potential of quinoxaline derivatives in oncology (Noolvi et al., 2011).
Antimycobacterial Activity
Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through a SnCl2·2H2O catalyzed one-pot Povarov reaction, have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv. This suggests the potential use of quinoline derivatives in treating tuberculosis (Kantevari et al., 2011).
Corrosion Inhibition
Quinoxaline derivatives have also been investigated for their corrosion inhibition properties for mild steel in acidic medium. This application is critical in industrial contexts, where corrosion can lead to significant economic losses and safety hazards. The efficiency of these compounds as corrosion inhibitors highlights the broad utility of quinoxaline derivatives beyond biomedical applications (Saraswat & Yadav, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-(furan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c21-14-5-3-7-16(11-14)29(26,27)25-13-24(12-15-6-4-10-28-15)19-20(25)23-18-9-2-1-8-17(18)22-19/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJJVTDVLIIZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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